molecular formula C19H23N5O2 B6778526 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide

Cat. No.: B6778526
M. Wt: 353.4 g/mol
InChI Key: LGUSDHAKTYQBDN-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide is a complex organic compound that features both imidazole and isoindole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-11-8-20-19(22)23-9-6-15(7-10-23)21-17(25)13-24-12-14-4-2-3-5-16(14)18(24)26/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUSDHAKTYQBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(CC2)NC(=O)CN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and isoindole intermediates, followed by their coupling through acylation or amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions involving imidazole and isoindole structures.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities, is ongoing.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and isoindole moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and isoindole derivatives, such as:

  • N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

What sets N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(3-oxo-1H-isoindol-2-yl)acetamide apart is its specific combination of imidazole and isoindole rings, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and interactions that may not be possible with other similar compounds.

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